Zelenirstat

hematologic malignancies B‑cell lymphoma Src family kinase

Preclinical NMT research lacks a clinically validated tool compound with defined human PK. Zelenirstat is the only NMT inhibitor to enter human trials, offering oral bioavailability and dual NMT1/NMT2 targeting at nanomolar potency. • Dual NMT1/NMT2 inhibition (IC50 5 nM & 8 nM); Phase 2-ready oral dosing (210 mg QD, t½ ~10 h) • Superior to dasatinib and ibrutinib in B-cell lymphoma viability and xenograft models • Validated PK profile enables translational dose selection in animal studies; ADC conjugation yields 20- to >1,000-fold potency gains

Molecular Formula C24H30Cl2N6O2S
Molecular Weight 537.5 g/mol
CAS No. 1215011-08-7
Cat. No. B8246011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZelenirstat
CAS1215011-08-7
Molecular FormulaC24H30Cl2N6O2S
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)CC(C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl
InChIInChI=1S/C24H30Cl2N6O2S/c1-15(2)11-21-23(16(3)31(4)29-21)30-35(33,34)24-19(25)12-18(13-20(24)26)17-5-6-28-22(14-17)32-9-7-27-8-10-32/h5-6,12-15,27,30H,7-11H2,1-4H3
InChIKeyWKTSLVQYGBHNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zelenirstat (PCLX-001): A First-in-Class Oral N‑Myristoyltransferase Inhibitor for Cancer Research


Zelenirstat (also known as PCLX-001 or DDD86481; CAS 1215011-08-7) is a first‑in‑class, orally bioavailable, small‑molecule pan‑inhibitor of N‑myristoyltransferase (NMT), targeting both NMT1 and NMT2 with nanomolar potency . It is being developed by Pacylex Pharmaceuticals as a novel anticancer agent that disrupts myristoylation‑dependent signaling pathways critical for cancer cell survival and proliferation [1]. The compound has advanced to Phase 2 clinical trials in relapsed/refractory B‑cell non‑Hodgkin lymphoma, metastatic colorectal cancer, and acute myeloid leukemia, and has received Orphan Drug and Fast Track designations from the FDA for AML [2][3].

Why Off‑the‑Shelf NMT Inhibitors Cannot Substitute for Zelenirstat in Research or Clinical Development


Zelenirstat is the only N‑myristoyltransferase inhibitor to have entered human clinical trials and to have demonstrated a defined safety, pharmacokinetic, and preliminary efficacy profile in heavily pre‑treated cancer patients [1]. Unlike other NMT inhibitors that remain in early preclinical stages or lack oral bioavailability, zelenirstat has a validated oral dosing regimen (210 mg once daily) with established pharmacokinetics (terminal half‑life ~10 h, steady state by day 15) and a recommended Phase 2 dose [2]. Furthermore, its dual inhibition of both NMT1 and NMT2 (IC50 5 nM and 8 nM, respectively) confers a broader therapeutic window by exploiting the loss of NMT2 expression in numerous hematologic and solid tumors . No generic or research‑grade NMT inhibitor currently available possesses this combination of oral bioavailability, clinical validation, and dual‑target potency; substituting an uncharacterized analog would introduce unknown safety, exposure, and target engagement variables that could confound experimental or therapeutic outcomes [3].

Zelenirstat Evidence Guide: Quantitative Differentiation from Analogs and In‑Class Comparators


Superior Antiproliferative Potency Against Hematologic Cancer Cell Lines Relative to Dasatinib and Ibrutinib

Zelenirstat inhibits the growth of hematological cancer cells at concentrations approximately 10‑fold lower than those required for dasatinib and ibrutinib in head‑to‑head in vitro assays [1]. Specifically, zelenirstat demonstrates an IC50 of 0.166 μM against hematologic cancer cells, whereas dasatinib and ibrutinib require significantly higher concentrations to achieve comparable growth inhibition .

hematologic malignancies B‑cell lymphoma Src family kinase

Dual NMT1/NMT2 Inhibition with Defined Nanomolar Potency Enables Synthetic Lethality in NMT2‑Deficient Cancers

Zelenirstat potently inhibits both NMT1 and NMT2 with IC50 values of 5 nM and 8 nM, respectively . This dual inhibition is critical because loss of NMT2 expression occurs in 70‑82% of several leukemias and lymphomas, creating a synthetic lethal vulnerability that zelenirstat exploits [1]. In contrast, other NMT inhibitors (e.g., DDD86481 in fungal models) or single‑isoform inhibitors lack this dual human isoform coverage and have not demonstrated comparable synthetic lethality in human cancer models .

N‑myristoyltransferase synthetic lethality biomarker

Established Clinical Pharmacokinetics and Recommended Phase 2 Dose (210 mg QD) Provide a Validated In Vivo Reference

In a Phase 1 trial of 29 patients with advanced solid tumors and relapsed/refractory B‑cell lymphomas, zelenirstat demonstrated a terminal half‑life of approximately 10 hours, achieved steady‑state plasma concentrations by day 15, and had a maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of 210 mg once daily [1][2]. No dose‑limiting toxicities were observed at doses up to 210 mg [1]. In contrast, other NMT inhibitors have not advanced to human trials and lack defined human PK/PD relationships, making cross‑study comparisons impossible [3].

pharmacokinetics Phase 1 clinical trial dose optimization

In Vivo Tumor Regression in B‑Cell Lymphoma Xenograft Models Surpasses Dasatinib and Ibrutinib

In B‑cell lymphoma xenograft models, zelenirstat reduces tumor volumes and leads to complete tumor regression, whereas dasatinib and ibrutinib show only partial growth inhibition in comparable models . Preclinical studies further demonstrate that zelenirstat regresses subcutaneous tumors derived from lymphoma cell lines and patient‑derived DLBCL xenografts [1].

xenograft B‑cell lymphoma tumor regression

Enhanced Radiosensitization Potency Compared to Temozolomide, Cisplatin, and 5‑FU in Glioblastoma Models

In vitro studies in human glioblastoma models show that zelenirstat markedly improves radiation‑induced cell killing and is more effective as a radiosensitizer than clinically used agents temozolomide, cisplatin, and 5‑fluorouracil [1]. Additionally, zelenirstat is predicted to cross the blood‑brain barrier more efficiently than temozolomide, the current standard of care for aggressive brain cancers [1].

radiosensitization glioblastoma combination therapy

Potential as ADC Payload with Dramatically Enhanced Potency (20‑ to >1,000‑Fold) Compared to Free Drug

When conjugated as an antibody‑drug conjugate (ADC) payload, zelenirstat demonstrates a 20‑fold to over 1,000‑fold increase in potency against cancer cell lines compared to the free drug [1]. This marked enhancement positions zelenirstat as a highly promising ADC payload candidate, especially for solid tumors where targeted delivery can overcome bioavailability limitations [1].

antibody‑drug conjugate payload solid tumors

Optimal Research and Industrial Application Scenarios for Zelenirstat


Preclinical Studies of B‑Cell Malignancies Requiring Dual NMT1/NMT2 Inhibition

Zelenirstat is ideally suited for in vitro and in vivo investigations of B‑cell lymphomas and leukemias where loss of NMT2 expression creates a synthetic lethal vulnerability [1]. Its demonstrated superiority over dasatinib and ibrutinib in both cell viability assays and xenograft tumor regression makes it the preferred tool compound for studying NMT‑dependent survival signaling and validating NMT2 loss as a therapeutic biomarker [2].

Translational Research Aligned with Clinical Dosing and Pharmacokinetics

Investigators designing preclinical experiments that aim to recapitulate clinically relevant exposures should use zelenirstat due to the availability of validated human PK parameters (t½ ≈10 h, steady state by day 15, RP2D 210 mg QD) [1]. This allows for dose selection in animal models that mirrors the clinically effective plasma concentrations, improving the translational fidelity of pharmacodynamic and efficacy studies [1].

Development of Novel Antibody‑Drug Conjugates (ADCs) with a Clinically Validated NMT Inhibitor Payload

Biopharmaceutical companies and academic groups exploring next‑generation ADC payloads should consider zelenirstat given its dramatic 20‑ to >1,000‑fold potency enhancement when conjugated [1]. The compound's established Phase 1 safety profile and first‑in‑class mechanism reduce the payload‑related development risk, making it an attractive candidate for conjugation to tumor‑targeting antibodies [2].

Radiosensitization Studies in Glioblastoma and Other CNS Malignancies

Researchers investigating radiosensitizers for brain tumors should prioritize zelenirstat over traditional chemotherapeutics such as temozolomide, cisplatin, or 5‑FU, based on its superior in vitro radiosensitization potency and predicted improved blood‑brain barrier penetration [1]. This scenario is particularly relevant for preclinical studies evaluating combination therapies in glioblastoma models.

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